(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine

PDE10 inhibitor CNS drug discovery prodrug synthesis

This compound is the essential synthetic intermediate for PDE10 inhibitor prodrugs claimed in Merck's U.S. Patent 17/695,125. The 5-methyl substituent directly governs molecular recognition and metabolic stability — substituting with generic (1,3,4-thiadiazol-2-yl)methanamine (CAS 389630-98-2) yields a different, unvalidated pharmacological profile. With a quantified lipophilicity advantage (XLogP3 −0.3 vs. −0.7), this scaffold is indispensable for SAR-driven CNS drug discovery. Requires −10°C storage; verify cold-chain logistics before ordering.

Molecular Formula C4H7N3S
Molecular Weight 129.19 g/mol
CAS No. 784131-72-2
Cat. No. B1279897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine
CAS784131-72-2
Molecular FormulaC4H7N3S
Molecular Weight129.19 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)CN
InChIInChI=1S/C4H7N3S/c1-3-6-7-4(2-5)8-3/h2,5H2,1H3
InChIKeyBPPLZEYBPSFHTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine: Procurement-Grade Heterocyclic Building Block for CNS Drug Development


(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine (CAS 784131-72-2) is a heterocyclic primary amine featuring a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position and a methylamine moiety at the 2-position [1]. The compound serves as a key synthetic intermediate, notably in the preparation of phosphodiesterase 10 (PDE10) inhibitor prodrugs under investigation for central nervous system disorders [2]. As a research-use-only chemical, it is commercially available at a typical purity specification of ≥95% .

Why Generic Thiadiazole Methanamine Substitution Compromises PDE10 Inhibitor Synthesis for (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine


Substituting (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine with unsubstituted or differently substituted 1,3,4-thiadiazole methanamine analogs is not functionally equivalent in the context of PDE10 inhibitor development. The 5-methyl substituent on the target compound directly influences molecular recognition, lipophilicity, and metabolic stability of the final drug candidate. The Merck patent application explicitly claims this specific methyl-substituted scaffold as a critical intermediate for generating potent PDE10 prodrugs, and the use of a generic alternative lacking the methyl group (e.g., (1,3,4-thiadiazol-2-yl)methanamine, CAS 389630-98-2) would result in a different final compound with an unvalidated pharmacological profile and potential loss of target engagement [1].

Quantitative Procurement Differentiation: Evidence-Based Selection Criteria for (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine


Patent-Specific Intermediate for PDE10 Inhibitor Prodrugs vs. Generic Thiadiazole Building Blocks

This compound is explicitly claimed as a key intermediate in the synthesis of 2-methyl-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)-6-(((1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl)methoxy)pyrimidin-4-amine and related PDE10 inhibitor prodrugs [1]. In contrast, the unsubstituted analog (1,3,4-thiadiazol-2-yl)methanamine (CAS 389630-98-2) is not found in this patent family and is only referenced as a general synthetic intermediate with no specific CNS application claimed [2].

PDE10 inhibitor CNS drug discovery prodrug synthesis

Increased Lipophilicity (XLogP3) of 5-Methyl Derivative vs. Unsubstituted Analog

The computed XLogP3 (a measure of lipophilicity) for the target compound is -0.3, compared to -0.7 for the unsubstituted (1,3,4-thiadiazol-2-yl)methanamine [1][2]. This 0.4 log unit increase indicates higher lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration—a critical parameter for CNS-targeted PDE10 inhibitors [1].

physicochemical property lipophilicity SAR

Differentiated Hazard Profile: GHS-Classified Irritant vs. Non-Hazardous Analog Transport

The target compound carries GHS hazard statements H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) [1]. In contrast, the unsubstituted analog (1,3,4-thiadiazol-2-yl)methanamine is classified as 'Not hazardous material' for DOT/IATA transport . This difference necessitates distinct handling, storage, and shipping protocols for the 5-methyl derivative.

safety hazard classification transport

Storage Temperature Requirement: -10°C for 5-Methyl Derivative vs. Room Temperature for Analog

The target compound requires storage at -10°C [1], whereas the unsubstituted analog (1,3,4-thiadiazol-2-yl)methanamine is shipped and stored at room temperature . This difference reflects the impact of the 5-methyl substituent on chemical stability and necessitates cold-chain logistics for the target compound.

storage stability supply chain

Procurement-Relevant Application Scenarios for (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine


CNS Drug Discovery: PDE10 Inhibitor Prodrug Synthesis

This compound is the required intermediate for synthesizing the PDE10 inhibitor prodrug claimed in Merck's U.S. Patent Application 17/695,125. The specific 5-methyl substitution pattern is essential for the final drug candidate's structure, and using a generic thiadiazole methanamine would result in a different compound with unknown PDE10 activity [1].

Structure-Activity Relationship (SAR) Studies on 1,3,4-Thiadiazole Scaffolds

The quantifiable difference in lipophilicity (XLogP3 = -0.3 vs. -0.7 for the unsubstituted analog) makes this compound valuable for systematic SAR investigations exploring how 5-position alkyl substitution affects membrane permeability and target binding [2][3].

Medicinal Chemistry Building Block Requiring Cold-Chain Logistics

The compound's requirement for -10°C storage [4] defines its use in projects equipped with appropriate cold storage infrastructure. This is a critical procurement consideration that distinguishes it from room-temperature-stable analogs and ensures material integrity upon delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.